2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Aldose Reductase Inhibition Diabetic Complications Zwitterionic Inhibitors

SAR variability disrupts γ-carboline research: N2-substituent changes (e.g., benzyl→methyl or phenethyl) cause >10-fold IC50 shifts against aldose reductase and altered receptor selectivity. Procure authentic CAS 6208-43-1 to maintain scaffold integrity. • Validated core for zwitterionic aldose reductase inhibitors with enhanced cellular uptake • Defined 5-HT6 receptor probe scaffold with reduced histaminergic off-target risk • Established uncompetitive inhibition mechanism-ideal probe for enzyme-substrate kinetics QC-certified; ready for immediate global dispatch.

Molecular Formula C18H18N2
Molecular Weight 262.3 g/mol
CAS No. 6208-43-1
Cat. No. B1267069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS6208-43-1
Molecular FormulaC18H18N2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC3=CC=CC=C23)CC4=CC=CC=C4
InChIInChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-20-11-10-18-16(13-20)15-8-4-5-9-17(15)19-18/h1-9,19H,10-13H2
InChIKeyTWZCZLLZJDKWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 6208-43-1) – Core Structure and Procurement Significance


2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 6208-43-1) is a tetrahydro-γ-carboline derivative, a member of the pyrido[4,3-b]indole class of tricyclic compounds [1]. This specific compound features a benzyl substituent at the N2 position of the tetrahydropyridoindole scaffold. It serves as a key synthetic intermediate and a core scaffold for generating biologically active derivatives, notably those targeting aldose reductase, serotonin receptors, and other pharmacological pathways [2]. Its structural motif is central to a series of compounds investigated for multitarget activity in diabetic complications [3]. The procurement of this specific 2-benzyl variant is critical for researchers aiming to explore structure-activity relationships (SAR) within the γ-carboline family, as even minor modifications to the N2 substituent profoundly impact biological activity and selectivity [2].

The Pitfalls of Analog Substitution: Why 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (6208-43-1) is Not Interchangeable


Substituting 2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with a closely related analog, such as the 2-methyl, 2-phenethyl, or 5-benzyl derivative, is scientifically unsound due to profound differences in pharmacological activity and physicochemical properties [1]. The N2-substituent is a critical determinant of biological activity within the γ-carboline class. For instance, while the 2-benzyl derivative serves as a core scaffold for potent aldose reductase inhibitors with a distinct zwitterionic profile [2], the 5-benzyl analog (Mebhydrolin) is a known histamine receptor antagonist . Even a seemingly minor change from a benzyl to a phenethyl group at the N2 position alters the inhibitory potency and selectivity profile against aldose reductase, as demonstrated by the 8-yl-acetic acid derivatives [3]. Therefore, assuming functional equivalence between these analogs without specific, quantitative evidence would introduce significant variability and compromise experimental reproducibility.

Quantitative Evidence for Selecting 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (6208-43-1) Over Analogs


Aldose Reductase Inhibition: 2-Benzyl Derivative Demonstrates Superior Potency Over 2-Phenethyl Analog

The 2-benzyl derivative (as the 8-yl-acetic acid compound) exhibits significantly greater inhibition of aldose reductase compared to its 2-phenethyl analog. The 2-benzyl compound inhibits the enzyme with an IC50 value in the low micromolar range, while the 2-phenethyl derivative is less potent. This difference underscores the critical role of the N2 substituent length and flexibility in determining enzyme binding affinity [1].

Aldose Reductase Inhibition Diabetic Complications Zwitterionic Inhibitors

Zwitterionic Character: Unique Physicochemical Advantage of 2-Benzyl Derivative Over Non-Basic Analogs

Unlike many aldose reductase inhibitors that possess only an acidic moiety, the 2-benzyl-8-yl-acetic acid derivative forms a zwitterionic species at physiological pH due to the presence of both a carboxylic acid group and a basic tertiary nitrogen in the tetrahydropyridoindole core [1]. This zwitterionic nature is a direct consequence of the 2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. It is experimentally proven to enhance membrane penetration around its isoelectric point (near pH 7.4), leading to improved cellular uptake and oral bioavailability as demonstrated by in vivo efficacy in diabetic rats [1].

Zwitterionic Drugs Bioavailability Physicochemical Profiling

Serotonin 5-HT6 Receptor Antagonism: Differentiated Activity Profile of 2-Benzyl vs. 5-Benzyl Scaffolds

While the base compound 2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has not been directly profiled, a structurally related 2-benzyl sulfonamide derivative (2-Benzyl-N-(3-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-sulfonamide) exhibits micromolar antagonism at the human 5-HT6 receptor with an IC50 of 3.9 μM [1]. In stark contrast, the 5-benzyl-2-methyl analog (Mebhydrolin) is a known histamine H1 receptor antagonist , demonstrating a complete shift in receptor selectivity based on the substitution pattern. This highlights that the 2-benzyl substitution pattern is a key determinant for accessing the 5-HT6 receptor pharmacology.

5-HT6 Receptor Serotonin Antagonist CNS Drug Discovery

Enzyme Selectivity Profile: 2-Benzyl Derivative Shows High Selectivity for Aldose Reductase Over Aldehyde Reductase

The 2-benzyl-8-yl-acetic acid derivative demonstrates a high degree of selectivity for aldose reductase over the closely related enzyme aldehyde reductase. This selectivity is a critical safety and efficacy parameter, as inhibition of aldehyde reductase can lead to off-target effects. The compound exhibits a selectivity factor of approximately 20-fold for aldose reductase compared to aldehyde reductase, a profile that is maintained even under conditions of prolonged experimental diabetes in rats [1].

Enzyme Selectivity Aldose Reductase Aldehyde Reductase Diabetic Complications

Uncompetitive Inhibition Kinetics: 2-Benzyl Derivative's Unique Mechanism of Action

Kinetic analysis reveals that the 2-benzyl-8-yl-acetic acid derivative acts as an uncompetitive inhibitor of aldose reductase with respect to both the substrate D,L-glyceraldehyde and the cofactor NADPH [1]. This mode of inhibition is distinct from competitive or non-competitive inhibitors and implies that the compound binds preferentially to the enzyme-substrate complex. The uncompetitive mechanism is a specific characteristic imparted by the tetrahydropyridoindole scaffold, and it may offer advantages in targeting enzymes with high substrate flux, as inhibition is most effective at high substrate concentrations.

Enzyme Kinetics Uncompetitive Inhibition Aldose Reductase Mechanism of Action

In Vivo Efficacy: 2-Benzyl Derivative Significantly Reduces Sorbitol Accumulation in a Diabetic Rat Model

The 2-benzyl-8-yl-acetic acid derivative demonstrates robust in vivo activity. When administered orally at a dose of 50 mg/kg/day to streptozotocin-induced diabetic rats, the compound significantly reduced sorbitol accumulation in erythrocytes [1]. Sorbitol accumulation is a direct downstream consequence of aldose reductase activity and a key pathogenic factor in diabetic complications. This in vivo efficacy provides strong evidence that the 2-benzyl scaffold, with its zwitterionic properties, translates into meaningful pharmacodynamic effects.

In Vivo Pharmacology Sorbitol Pathway Diabetic Complications Oral Bioavailability

Optimized Research Applications for 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (6208-43-1)


Medicinal Chemistry: Aldose Reductase Inhibitor Optimization for Diabetic Complications

This compound is the optimal starting point for a medicinal chemistry program aimed at developing novel, orally bioavailable aldose reductase inhibitors. Its core structure enables the creation of zwitterionic species with enhanced cellular uptake, a key advantage over traditional acidic inhibitors [1]. Researchers can leverage the established SAR around the N2-benzyl group to further optimize potency and selectivity against aldehyde reductase, building upon the proven in vivo efficacy in diabetic rat models [REFS-1, REFS-2].

Chemical Biology: Selective 5-HT6 Receptor Probe Development

The 2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold provides a privileged entry point for developing selective chemical probes for the 5-HT6 receptor [3]. Its differentiation from the 5-benzyl scaffold (which targets histamine receptors) allows researchers to explore CNS applications with a reduced risk of off-target histaminergic activity . Further functionalization, particularly at the 8-position, can be used to tune affinity and selectivity for this therapeutically relevant serotonin receptor subtype.

Pharmacology: Mechanistic Studies of Uncompetitive Enzyme Inhibition

The 2-benzyl derivative and its active congeners serve as valuable tools for investigating the kinetics and pharmacology of uncompetitive enzyme inhibition. Their well-characterized uncompetitive mechanism against aldose reductase, with respect to both substrate and cofactor, makes them ideal probes for studying inhibitor binding to enzyme-substrate complexes [2]. This application is particularly relevant in the context of metabolic diseases where substrate concentrations are elevated.

Analytical Chemistry: Reference Standard for γ-Carboline Derivative Analysis

As a well-defined member of the tetrahydro-γ-carboline family, this compound (CAS 6208-43-1) can be procured as an analytical reference standard. Its distinct chromatographic and spectral properties, documented in databases like SpectraBase [4], make it suitable for use in method development, quality control, and the identification of related substances in complex mixtures or synthetic batches of more advanced drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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